molecular formula C9H10N2O2 B11944206 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile

Cat. No.: B11944206
M. Wt: 178.19 g/mol
InChI Key: FVCVCAVMZUAGBX-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile is a chemical compound with the empirical formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with ethyl, methyl, and nitrile groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with ammonium acetate and ethyl cyanoacetate under reflux conditions . The reaction proceeds through a series of condensation and cyclization steps to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

  • Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 3-Ethyl-5,6-dihydro-1,4,2-dioxazine
  • 2-Ethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-ethyl-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-3-11-8(12)4-6(2)7(5-10)9(11)13/h3-4H2,1-2H3

InChI Key

FVCVCAVMZUAGBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(=C(C1=O)C#N)C

Origin of Product

United States

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